REACTION_SMILES
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[C:28]([OH:29])([CH3:30])([CH3:31])[CH3:32].[CH3:1][C:2]1([CH3:9])[O:3][CH2:4][CH:5]=[CH:6][CH2:7][O:8]1.[Cl:15][O:16][C:17]([CH3:18])([CH3:19])[CH3:20].[Na+:25].[Na+:27].[OH-:26].[S:10]([OH:11])(=[O:12])(=[O:13])[OH:14].[S:21](=[O:22])([OH:23])[O-:24]>>[CH3:1][C:2]1([CH3:9])[O:3][CH2:4][CH:5]2[CH:6]([CH2:7][O:8]1)[O:11]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1(C)OCC=CCO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S([O-])O
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Name
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|
Type
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product
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Smiles
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CC1(C)OCC2OC2CO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |